molecular formula C5H6ClN3 B1313204 6-Chloropyridine-2,3-diamine CAS No. 40851-95-4

6-Chloropyridine-2,3-diamine

Cat. No. B1313204
CAS RN: 40851-95-4
M. Wt: 143.57 g/mol
InChI Key: QEIRYIILFUVXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06566367B2

Procedure details

Add zinc (4.0 g) to a solution of 6-chloro-3-nitropyridin-2-yl-amine (1.0 g, 5.76 mmol) in acetic acid (1.5 mL) and methanol (40 mL). Stir the resulting mixture is at room temperature for 18 hours, and filter through a pad of celite. Evaporate the filtrate to dryness under reduced pressure. Treat the resulting residue with 1N aqueous NaOH and extract with EtOAc. Wash the EtOAc extract with water and saturated aqueous NaCl. Separate the organic layer, dry over Na2SO4, filter and concentrate. Purify by flash column chromatography (50% EtOAc-hexane) to obtain 6-chloro-pyridine-2,3-diamine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-])=O)=[CH:4][CH:3]=1>C(O)(=O)C.CO.[Zn]>[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N)[N+](=O)[O-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
4 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
Stir the resulting mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter through a pad of celite
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
Treat the resulting residue with 1N aqueous NaOH
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
WASH
Type
WASH
Details
Wash the EtOAc
EXTRACTION
Type
EXTRACTION
Details
extract with water and saturated aqueous NaCl
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify by flash column chromatography (50% EtOAc-hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.